REACTION_SMILES
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[CH2:22]1[CH2:23][CH2:24][C:25]2=[N:30][CH2:29][CH2:28][CH2:27][N:26]2[CH2:31][CH2:32]1.[CH3:1][O:2][C:3]([c:4]1[cH:5][c:6]([C:7](=[O:8])[O:9][CH3:10])[cH:11][c:12]([NH:14][C:15]([CH2:16][CH2:17][CH2:18][Br:19])=[O:20])[cH:13]1)=[O:21].[CH3:33][O:34][c:35]1[cH:36][c:37]([C:38]([O:39][C:40]([CH3:41])([CH3:42])[CH3:43])=[O:44])[cH:45][c:46]([N:47]2[CH2:48][CH2:49][CH2:50][C:51]2=[O:52])[n:53]1>>[CH3:1][O:2][C:3]([c:4]1[cH:5][c:6]([C:7](=[O:8])[O:9][CH3:10])[cH:11][c:12]([N:14]2[C:15](=[O:20])[CH2:16][CH2:17][CH2:18]2)[cH:13]1)=[O:21]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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C1CCC2=NCCCN2CC1
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Name
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COC(=O)c1cc(NC(=O)CCCBr)cc(C(=O)OC)c1
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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COC(=O)c1cc(NC(=O)CCCBr)cc(C(=O)OC)c1
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Name
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COc1cc(C(=O)OC(C)(C)C)cc(N2CCCC2=O)n1
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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COc1cc(C(=O)OC(C)(C)C)cc(N2CCCC2=O)n1
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Name
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Type
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product
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Smiles
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COC(=O)c1cc(C(=O)OC)cc(N2CCCC2=O)c1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |